molecular formula C22H22F2N6O B10958383 7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10958383
M. Wt: 424.4 g/mol
InChI Key: XCBPRPRBFBNMJB-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the difluoromethyl group and other substituents through various organic reactions such as alkylation, acylation, and halogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique structural features and potential for diverse applications. Its difluoromethyl group and pyrazolo[1,5-a]pyrimidine core contribute to its distinct chemical and biological properties.

This compound’s versatility and potential make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C22H22F2N6O

Molecular Weight

424.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H22F2N6O/c1-13-5-7-15(8-6-13)18-9-19(20(23)24)30-21(26-18)17(10-25-30)22(31)28(3)11-16-12-29(4)27-14(16)2/h5-10,12,20H,11H2,1-4H3

InChI Key

XCBPRPRBFBNMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N(C)CC4=CN(N=C4C)C

Origin of Product

United States

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